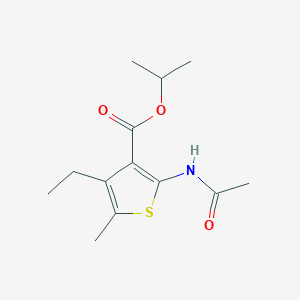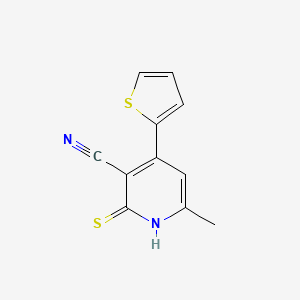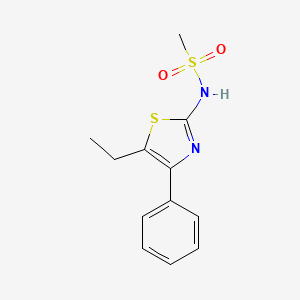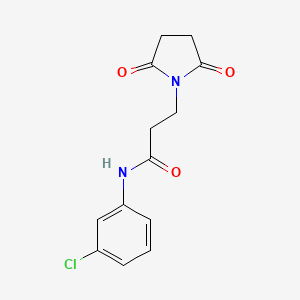
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has been used in scientific research for its unique properties. It is a potent inhibitor of mitochondrial complex I and has been shown to induce Parkinson's disease-like symptoms in humans and animals. In
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide is a potent inhibitor of mitochondrial complex I, which is an important component of the electron transport chain. By inhibiting complex I, N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide disrupts the production of ATP, which is the main energy source for the cell. This leads to a decrease in cellular energy levels and an increase in oxidative stress, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has been shown to induce Parkinson's disease-like symptoms in humans and animals. It selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels. This results in the characteristic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has also been shown to induce oxidative stress and inflammation, which can contribute to the pathogenesis of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of mitochondrial complex I, making it a useful tool for studying the role of mitochondrial dysfunction in disease. It also induces Parkinson's disease-like symptoms in animals, making it a useful model for studying the disease. However, N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has several limitations as well. It is highly toxic and can be dangerous if not handled properly. It also has a short half-life, which can make it difficult to use in experiments.
Direcciones Futuras
There are several future directions for N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide research. One area of interest is the development of new therapies for Parkinson's disease based on the mechanism of action of N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide. Another area of interest is the development of new animal models for Parkinson's disease that more closely mimic the human disease. Finally, there is interest in studying the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide is a potent inhibitor of mitochondrial complex I that has been widely used in scientific research to study Parkinson's disease. It selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels and Parkinson's disease-like symptoms. N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has several advantages and limitations for lab experiments and there are several future directions for N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide research.
Métodos De Síntesis
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide can be synthesized through a series of chemical reactions. The first step involves the synthesis of 2-methoxy-5-methylphenylacetic acid, which is then reacted with thionyl chloride to form 2-methoxy-5-methylphenylacetyl chloride. This intermediate is then reacted with thiophenol in the presence of a base to form N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has been widely used in scientific research to study Parkinson's disease. It is known to selectively destroy dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels. This results in the characteristic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has also been used to study the role of mitochondrial dysfunction in the pathogenesis of Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-8-9-16(20-2)15(12-13)18-17(19)10-11-21-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBINVBRHFAMQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-3-(phenylsulfanyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)






![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)
![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)


